
(1-benzyl-1H-pyrazol-3-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Benzyl-1H-pyrazol-3-yl)boronic acid: is an organic compound that belongs to the class of boronic acids It features a pyrazole ring substituted with a benzyl group at the 1-position and a boronic acid group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The boronic acid group can be introduced via a palladium-catalyzed borylation reaction using a suitable boron reagent .
Industrial Production Methods: Industrial production of (1-benzyl-1H-pyrazol-3-yl)boronic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: (1-Benzyl-1H-pyrazol-3-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrazole derivatives or reduction to modify the benzyl group.
Substitution Reactions: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products:
Arylpyrazoles: Formed through Suzuki-Miyaura coupling.
Oxidized Pyrazoles: Formed through oxidation reactions.
Substituted Pyrazoles: Formed through substitution reactions.
Scientific Research Applications
Chemistry: (1-Benzyl-1H-pyrazol-3-yl)boronic acid is widely used in organic synthesis as a building block for the preparation of more complex molecules. Its boronic acid group makes it a valuable reagent in cross-coupling reactions, enabling the formation of carbon-carbon bonds .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It can be used to synthesize bioactive molecules with potential therapeutic applications, including anticancer and antimicrobial agents .
Industry: The compound is used in the development of advanced materials and catalysts. Its unique reactivity allows for the creation of functionalized materials with specific properties, useful in various industrial applications .
Mechanism of Action
The mechanism of action of (1-benzyl-1H-pyrazol-3-yl)boronic acid in biological systems involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. This mechanism is particularly relevant in the design of enzyme inhibitors for therapeutic purposes .
Comparison with Similar Compounds
(1H-Pyrazol-3-yl)boronic acid: Lacks the benzyl group, making it less hydrophobic and potentially less bioactive.
1-Benzyl-1H-pyrazole-4-boronic acid: Similar structure but with the boronic acid group at the 4-position, which may affect its reactivity and biological activity.
Uniqueness: (1-Benzyl-1H-pyrazol-3-yl)boronic acid is unique due to the specific positioning of the benzyl and boronic acid groups, which confer distinct reactivity and potential biological activity. Its structure allows for versatile applications in synthesis and drug design, making it a valuable compound in both academic and industrial research .
Properties
Molecular Formula |
C10H11BN2O2 |
|---|---|
Molecular Weight |
202.02 g/mol |
IUPAC Name |
(1-benzylpyrazol-3-yl)boronic acid |
InChI |
InChI=1S/C10H11BN2O2/c14-11(15)10-6-7-13(12-10)8-9-4-2-1-3-5-9/h1-7,14-15H,8H2 |
InChI Key |
OMGWDHZXTFIAFP-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=NN(C=C1)CC2=CC=CC=C2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


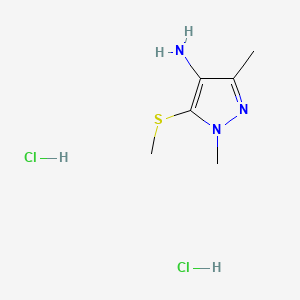

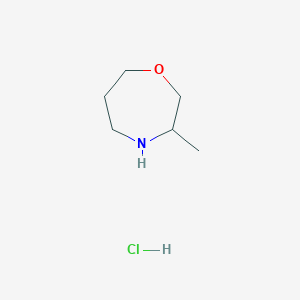
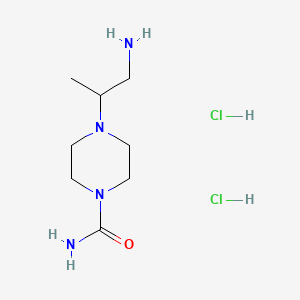
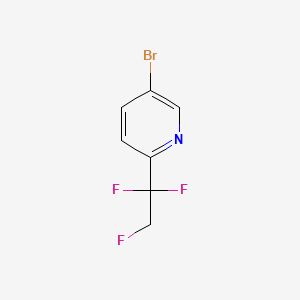
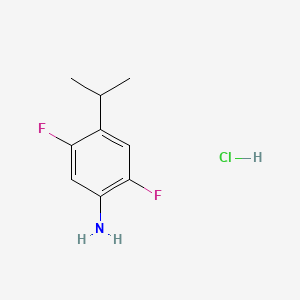
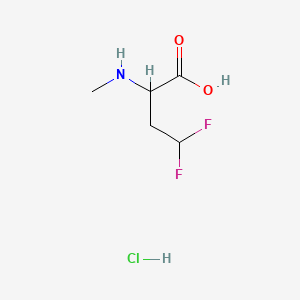
![5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-7-amine dihydrochloride](/img/structure/B13470213.png)
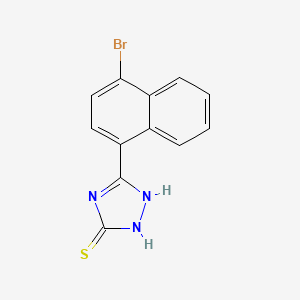
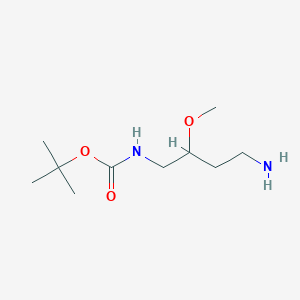
![4-{3-[(6-Methylquinazolin-4-yl)amino]propyl}phenol](/img/structure/B13470219.png)
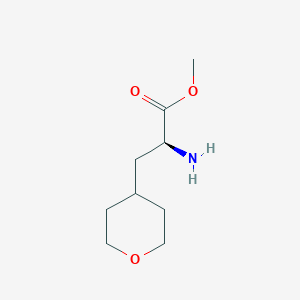
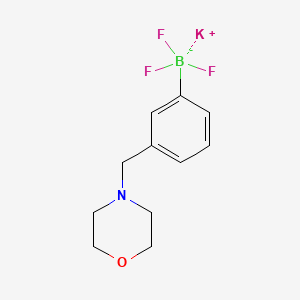
![[5-(2-Chloro-4-fluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13470246.png)
